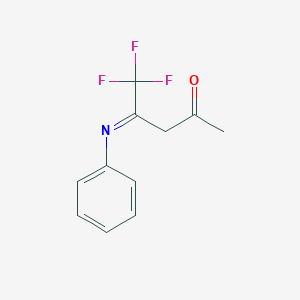![molecular formula C19H16N2O2S B14200311 Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- CAS No. 858117-53-0](/img/structure/B14200311.png)
Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- is a complex organic compound with the molecular formula C19H16N2O2S This compound is characterized by the presence of a phenol group, a methoxy group, and a pyrrolo[2,3-b]pyridine moiety attached to a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- involves its interaction with specific molecular targets. The phenol and pyrrolo[2,3-b]pyridine moieties can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential for understanding its mechanism of action.
類似化合物との比較
Similar Compounds
Phenol, 3-methoxy-5-methyl-: This compound has a similar phenol and methoxy structure but lacks the pyrrolo[2,3-b]pyridine and thienyl groups.
Phenol, 3-methoxy-5-propyl-: Similar in structure but with a propyl group instead of the pyrrolo[2,3-b]pyridine moiety.
Uniqueness
Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- is unique due to the presence of the pyrrolo[2,3-b]pyridine and thienyl groups, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it valuable for various research applications.
特性
CAS番号 |
858117-53-0 |
|---|---|
分子式 |
C19H16N2O2S |
分子量 |
336.4 g/mol |
IUPAC名 |
3-methoxy-5-[(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]phenol |
InChI |
InChI=1S/C19H16N2O2S/c1-23-17-6-12(5-16(22)8-17)4-15-10-21-19-18(15)7-14(9-20-19)13-2-3-24-11-13/h2-3,5-11,22H,4H2,1H3,(H,20,21) |
InChIキー |
YJGAYTGVVYFPIN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)O)CC2=CNC3=C2C=C(C=N3)C4=CSC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)








![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)
